![molecular formula C18H14Cl2N4OS2 B2582684 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-45-6](/img/structure/B2582684.png)
3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
Research has demonstrated the efficiency of certain catalysts in the synthesis of complex heterocyclic compounds, which share structural features with the chemical compound . For example, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the importance of catalysts in producing compounds with potential applications in medicinal chemistry and material science (Karimi-Jaberi et al., 2012).
Corrosion Inhibition
Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly in the context of protecting oil-well tubular steel in acidic environments. These studies underline the practical applications of such compounds in industrial settings, where corrosion resistance is critical (Yadav, Sharma, & Kumar, 2015).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial activities of bio-active molecules, including thiazole and triazole derivatives, have been a focus of research, indicating the potential of these compounds in developing new therapeutic agents. These activities are measured against various pathogens and free radicals, contributing to the field of pharmaceutical research and development (Gopi, Sastry, & Dhanaraju, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Mode of Action
It is suggested that similar compounds inhibit quorum sensing without being antibiotic . This means they interfere with bacterial communication and organization rather than being cytotoxic .
Biochemical Pathways
The compound 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one likely affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and to coordinate behaviors such as biofilm formation and pathogenesis .
Result of Action
Similar compounds have been found to inhibit the growth of pseudomonas aeruginosa .
Action Environment
It’s known that environmental factors can affect the activity of similar compounds, particularly in the context of bacterial growth and communication .
properties
IUPAC Name |
3-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNCQQLYGPOXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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